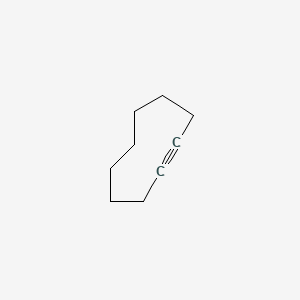
Cefaloram
描述
Cefaloram is a cephalosporin derivative with potent antibacterial activity . It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division .
Synthesis Analysis
Cefaloram can be synthesized from 7-Aminocephalosporanic acid and Phenylacetyl chloride .
Molecular Structure Analysis
The molecular formula of Cefaloram is C18H18N2O6S . The molecular weight is 390.41 .
Physical And Chemical Properties Analysis
Cefaloram has a predicted melting point of 160-162 °C (decomp), a predicted boiling point of 742.8±60.0 °C, and a predicted density of 1.48±0.1 g/cm3 . Its pKa is predicted to be 2.68±0.50 .
科学研究应用
低急性毒性和生殖安全性:头孢唑林在小鼠和大鼠中表现出非常低的急性毒性,并且在小鼠或兔子中没有致畸效应。它不会影响大鼠的生殖表现,表明在这些方面使用它是安全的(Birkhead, Briggs, & Saunders, 1973)。
对各种感染有效:临床研究表明头孢唑林对治疗各种感染有效,包括心内膜炎、肺炎以及尿路和软组织感染。它显示出高血清水平,并且耐受性良好,肾毒性很小(Madhavan et al., 1973)。
对牛类抗生素耐药性的影响:在牛类中使用头孢噻呋(与头孢唑林相关)可能增加对头孢菌素的耐药性,表明需要对牲畜抗生素使用进行谨慎管理(Kanwar et al., 2014)。
胚胎毒性和心脏毒性研究:对头孢唑林钠杂质的研究表明可能在斑马鱼中产生胚胎毒性、心脏毒性和神经毒性效应,突显了监测药物配方中杂质的重要性(Chen et al., 2017)。
手术中的预防性使用:头孢唑林已被证明在手术中预防性使用时能有效降低伤口感染的风险,例如经皮内镜胃造口术(Jain et al., 1987)。
不良药物事件监测:中国关于头孢菌素(包括头孢唑林)安全性的研究,基于使用和不良药物事件,强调了监测和合理使用抗生素的重要性(Ren et al., 2012)。
血清中的杀菌活性:头孢唑林在血清中显示出比其他头孢菌素更优越的杀菌活性,突显了其在治疗细菌感染中的有效性(Nishida et al., 1978)。
控制药物释放应用:关于用于头孢唑林控制释放的介孔硅微粒的研究显示出增加效果、减少抗生素耐药性和降低细胞毒性的潜力(Yazdi et al., 2014)。
作用机制
Cefaloram’s mechanism of action involves binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall . This inactivation interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity, resulting in the weakening of the bacterial cell wall and causing cell lysis .
属性
IUPAC Name |
(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O6S/c1-10(21)26-8-12-9-27-17-14(16(23)20(17)15(12)18(24)25)19-13(22)7-11-5-3-2-4-6-11/h2-6,14,17H,7-9H2,1H3,(H,19,22)(H,24,25)/t14-,17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFCPYKUMJBHBH-RHSMWYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=CC=C3)SC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046106 | |
| Record name | Cefaloram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
859-07-4 | |
| Record name | Cephalosporin G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=859-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cefaloram [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000859074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cefaloram | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cefaloram | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.569 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEFALORAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3086GQJ9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Cephaloram effective against penicillinase-producing Staphylococcus aureus strains?
A1: While Cephaloram demonstrates comparable activity to Benzylpenicillin against many Gram-positive bacteria, it exhibits significantly higher activity against penicillinase-producing Staphylococcus aureus strains []. This enhanced activity is likely due to its resistance to breakdown by bacterial enzymes, such as penicillinases, which are responsible for inactivating penicillin antibiotics.
Q2: Does Cephaloram demonstrate any synergistic effects when combined with other antibiotics?
A2: Yes, research indicates that Cephaloram exhibits synergistic effects in vitro when combined with other antibiotics, including Benzylpenicillin, Fusidic acid, and Cephalosporin P1, against a weak penicillinase-producing strain of Staphylococcus aureus []. Additionally, a combination of Cephalosporin C or its pyridine derivative with Benzylpenicillin showed significant synergistic protection in mice infected with a strong penicillinase-producing Staphylococcus aureus strain []. These findings suggest potential benefits of combination therapy using Cephaloram and other antibiotics.
Q3: What are the metabolic pathways of orally administered Cephaloram in rats?
A3: Studies in rats reveal that orally administered Cephaloram undergoes significant degradation within the gut. The resulting degradation products are then partially absorbed, with approximately half of the administered radioactive dose being excreted in urine as Thienylacetylglycine, Thienylacetamidoethanol, and an unidentified polar metabolite []. Interestingly, Thienylacetamidoethanol is believed to be formed through the enzymatic reduction of a metabolic intermediate, Thienylacetamidoacetaldehyde [].
Q4: Can Penicillin be chemically converted into Cephalosporin lactones like Cephaloram?
A4: Yes, researchers have successfully converted Penicillin G into both Cephaloram lactone and 6-Epicephaloram lactone []. This conversion involves a multi-step process, starting with replacing the thiazolidine ring in Penicillin with a specific mercaptan molecule. This is followed by intramolecular cyclization and the introduction of a double bond at the C(3) position, ultimately yielding the desired Cephalosporin lactones [].
Q5: Does resistance develop against Cephaloram, and if so, how does it compare to other antibiotics?
A5: Research shows that continuous exposure of Staphylococcus aureus to Cephaloram can lead to resistance development. Specifically, after 48 subcultures in the presence of Cephaloram, the minimum inhibitory concentration (MIC) against the bacteria increased four-fold compared to Cephalosporin C []. This suggests that while Cephaloram might be initially effective, continuous exposure can lead to resistance development, highlighting the need for judicious antibiotic use and exploration of strategies to mitigate resistance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



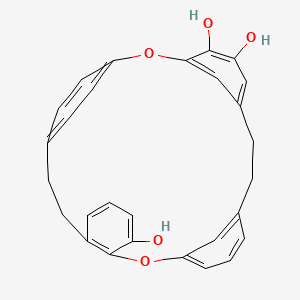





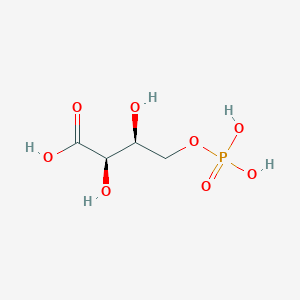
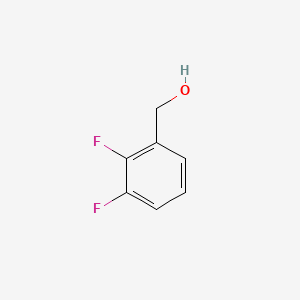
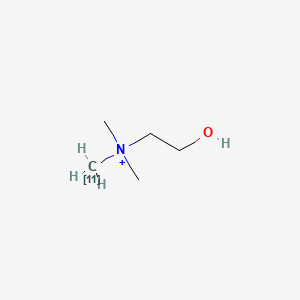
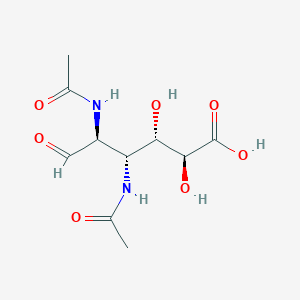
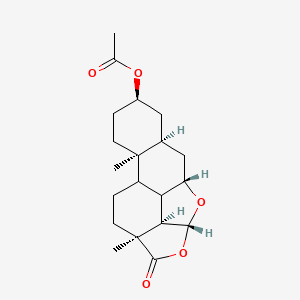
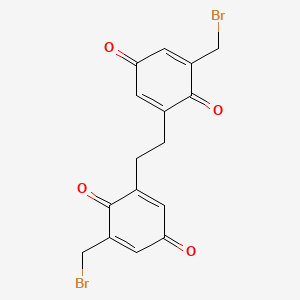
![3-Ethyl-3-[4-(hydroxyamino)phenyl]piperidine-2,6-dione](/img/structure/B1203972.png)
